![molecular formula C11H9BrN2 B1522658 5-Bromo-4'-methyl-[2,3']bipyridinyl CAS No. 1187165-97-4](/img/structure/B1522658.png)
5-Bromo-4'-methyl-[2,3']bipyridinyl
Overview
Description
5-Bromo-4’-methyl-[2,3’]bipyridinyl is a chemical compound with the CAS Number: 351457-72-2 . It has a molecular weight of 249.11 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester was described in a patent . Another study reported an optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine .Molecular Structure Analysis
The InChI code for 5-Bromo-4’-methyl-[2,3’]bipyridinyl is 1S/C11H9BrN2/c1-8-10 (6-14-7-11 (8)12)9-2-4-13-5-3-9/h2-7H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-4’-methyl-[2,3’]bipyridinyl include a molecular weight of 249.11 . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Role in Organic Synthesis
In organic synthesis, this compound serves as a versatile building block. It’s particularly valuable in nucleophilic substitution reactions , where it can replace a bromine atom with other functional groups, enabling the synthesis of a wide array of bipyridinyl derivatives. These derivatives are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds similar to 5-bromo-4’-methyl-[2,3’]bipyridinyl, such as other bipyridinyl derivatives, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that bipyridinyl derivatives can participate in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes .
Biochemical Pathways
Given the potential for this compound to participate in various chemical reactions, it’s plausible that it could affect multiple biochemical pathways, depending on its specific targets and mode of action .
Pharmacokinetics
These properties would be crucial in determining the bioavailability of the compound, as well as its distribution within the body, its metabolic transformation, and its eventual excretion .
Result of Action
Based on its potential to interact with various biological targets and participate in different chemical reactions, it’s likely that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s activity .
properties
IUPAC Name |
3-(5-bromopyridin-2-yl)-4-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-4-5-13-7-10(8)11-3-2-9(12)6-14-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJELNLLGPHYCSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4'-methyl-[2,3']bipyridinyl |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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